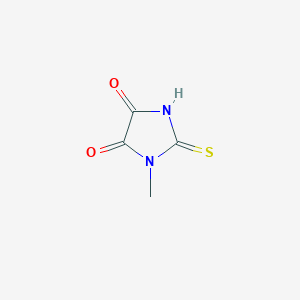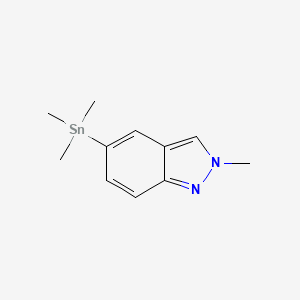
2-Methyl-5-(trimethylstannyl)-2H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(trimethylstannyl)-2H-indazole is a synthetic organotin compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a trimethylstannanyl group in this compound makes it unique and potentially useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trimethylstannyl)-2H-indazole typically involves the introduction of a trimethylstannanyl group to the indazole core. One common method is the reaction of 2-methyl-5-bromo-2H-indazole with trimethyltin chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Methyl-5-(trimethylstannyl)-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannanyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents). The reactions are typically carried out in an inert atmosphere at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions, depending on the desired product.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution Reactions: Products include various substituted indazoles with different functional groups replacing the trimethylstannanyl group.
Oxidation Reactions: Products include oxides or hydroxides of the indazole core.
Reduction Reactions: Products include reduced forms of the indazole core, such as amines or alcohols.
科学研究应用
2-Methyl-5-(trimethylstannyl)-2H-indazole has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and indazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用机制
The mechanism of action of 2-Methyl-5-(trimethylstannyl)-2H-indazole is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways, depending on its application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-methyl-5-bromo-2H-indazole: A precursor in the synthesis of 2-Methyl-5-(trimethylstannyl)-2H-indazole.
2-methyl-5-chloro-2H-indazole: Another halogenated indazole derivative with similar chemical properties.
2-methyl-5-iodo-2H-indazole: An iodinated indazole derivative used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of the trimethylstannanyl group, which imparts distinct chemical reactivity and potential applications. The organotin moiety allows for various substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s potential biological activities and applications in medicinal chemistry further highlight its uniqueness compared to other indazole derivatives.
属性
分子式 |
C11H16N2Sn |
|---|---|
分子量 |
294.97 g/mol |
IUPAC 名称 |
trimethyl-(2-methylindazol-5-yl)stannane |
InChI |
InChI=1S/C8H7N2.3CH3.Sn/c1-10-6-7-4-2-3-5-8(7)9-10;;;;/h3-6H,1H3;3*1H3; |
InChI 键 |
XOUVJRQWMVPTKC-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C2C=C(C=CC2=N1)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


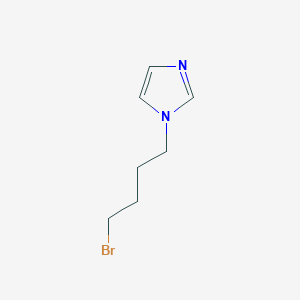
![2-[Ethyl(heptyl)amino]acetonitrile](/img/structure/B8545140.png)
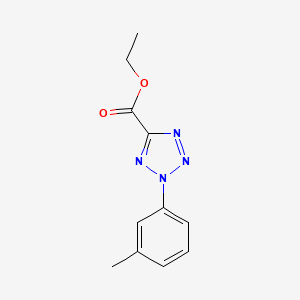
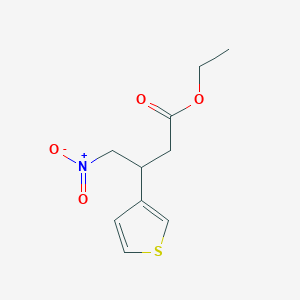
![3-[6-(4-Fluorophenyl)pyridin-3-yl]propan-1-ol](/img/structure/B8545161.png)
![8-[2-(Hydroxymethyl)phenyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8545171.png)
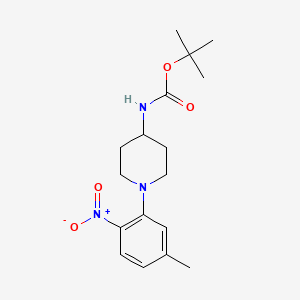
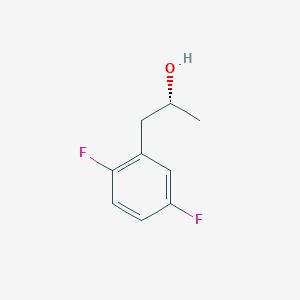
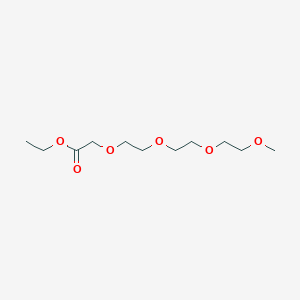

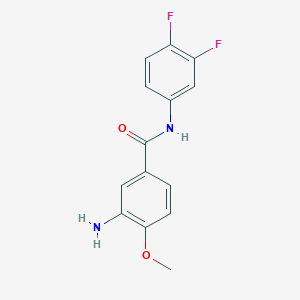
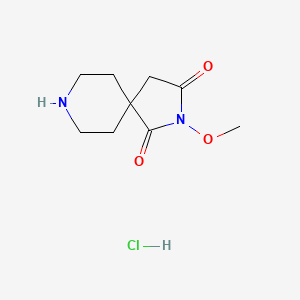
![1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-(methylamino)-5-propyl-7-(2-thienylmethyl)-](/img/structure/B8545197.png)
